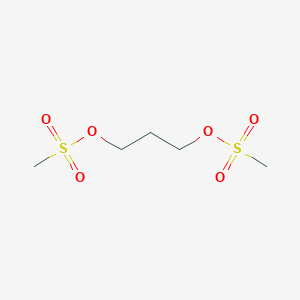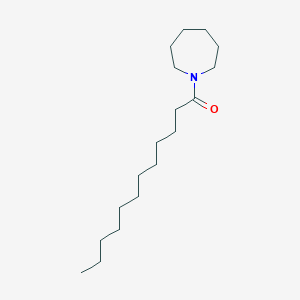
Hexahydro-1-lauroyl-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1-lauroyl-1H-azepine (HHLA) is a cyclic amide that has been used in scientific research for its unique properties. HHLA has been synthesized using various methods, and its applications in scientific research have been studied extensively.
Mecanismo De Acción
The mechanism of action of Hexahydro-1-lauroyl-1H-azepine is not fully understood, but it is believed to interact with cell membranes and affect their fluidity. Hexahydro-1-lauroyl-1H-azepine has been found to have antimicrobial properties, and it has been suggested that its mechanism of action may involve disruption of bacterial membranes.
Efectos Bioquímicos Y Fisiológicos
Hexahydro-1-lauroyl-1H-azepine has been found to have low toxicity and is not known to have any significant physiological effects. However, its use as a surfactant in emulsion polymerization has been found to improve the stability and mechanical properties of the resulting polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hexahydro-1-lauroyl-1H-azepine in lab experiments is its low toxicity and high purity. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, its applications are limited to scientific research and it is not approved for use in drug development or medical treatment.
Direcciones Futuras
There are several future directions for the use of Hexahydro-1-lauroyl-1H-azepine in scientific research. One area of interest is the development of Hexahydro-1-lauroyl-1H-azepine-based surfactants for use in emulsion polymerization and other industrial applications. Another area of interest is the use of Hexahydro-1-lauroyl-1H-azepine as a chiral auxiliary in asymmetric synthesis. Additionally, the antimicrobial properties of Hexahydro-1-lauroyl-1H-azepine could be further explored for potential use in the development of new antimicrobial agents.
Aplicaciones Científicas De Investigación
Hexahydro-1-lauroyl-1H-azepine has been used in various scientific research applications, including as a surfactant in emulsion polymerization, as a hydrophobic monomer in the synthesis of amphiphilic block copolymers, and as a chiral auxiliary in asymmetric synthesis. Hexahydro-1-lauroyl-1H-azepine has also been used as a template for the synthesis of mesoporous silica materials.
Propiedades
Número CAS |
18494-60-5 |
|---|---|
Nombre del producto |
Hexahydro-1-lauroyl-1H-azepine |
Fórmula molecular |
C18H35NO |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)dodecan-1-one |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-12-15-18(20)19-16-13-10-11-14-17-19/h2-17H2,1H3 |
Clave InChI |
MXDYUONTWJFUOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N1CCCCCC1 |
SMILES canónico |
CCCCCCCCCCCC(=O)N1CCCCCC1 |
Otros números CAS |
18494-60-5 |
Sinónimos |
hexahydro-1-lauroyl-1H-azepine hexamethylenelauramide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

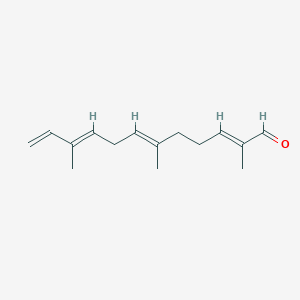
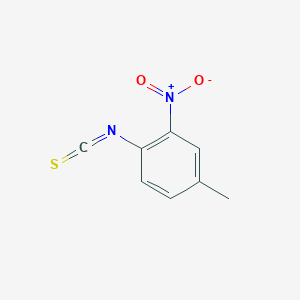
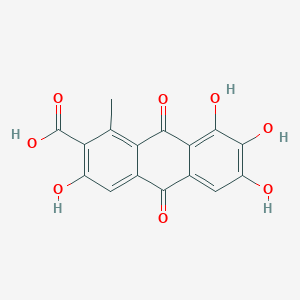
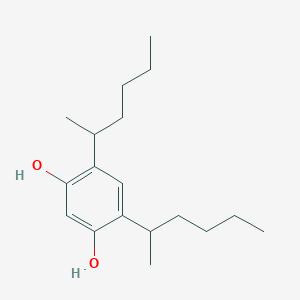
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
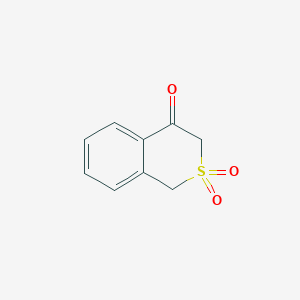
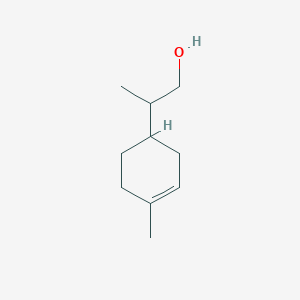
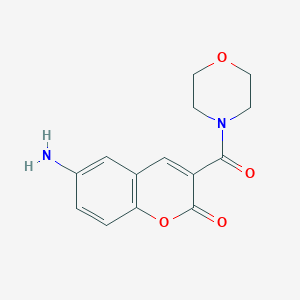
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
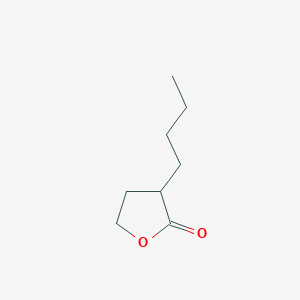
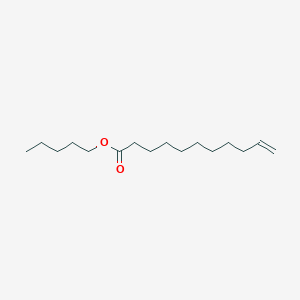
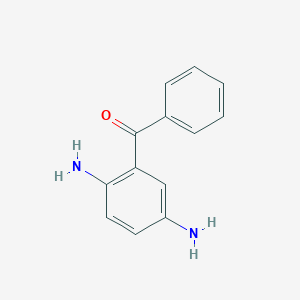
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
